molecular formula C11H14N2S B12611567 2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 893005-81-7

2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B12611567
CAS No.: 893005-81-7
M. Wt: 206.31 g/mol
InChI Key: LETQNPVBDXFAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with a unique structure that combines a benzothiophene ring with an ethylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with ethylamine and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. The benzothiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its combination of a benzothiophene ring with an ethylamino and carbonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

893005-81-7

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-(ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-2-13-11-9(7-12)8-5-3-4-6-10(8)14-11/h13H,2-6H2,1H3

InChI Key

LETQNPVBDXFAIJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.